(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid
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Overview
Description
(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid is a chiral amino acid derivative with significant importance in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates . The overall yield of this multi-step synthesis ranges from 52% to 65%.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale enantioselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and efficient separation techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino alcohols, oxo compounds, and substituted amino acids.
Scientific Research Applications
(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate biochemical pathways by acting as a substrate, inhibitor, or activator, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-amino-3-methylpent-4-enoic acid: A diastereomer with different stereochemistry.
(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar structural features.
Uniqueness
(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
RXVINEUKGZXZAV-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H](C=C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C=C)C(C(=O)O)N |
Origin of Product |
United States |
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